Desensitization Resistance in Antiplatelet Activity
ONO-1301 retains full antiplatelet efficacy after repeated administration for 10 days in wild-type mice, whereas beraprost—a representative IP receptor agonist—completely loses its inhibitory effect on platelet aggregation under identical repeated dosing conditions [1]. The desensitization observed with beraprost is mediated by compensatory upregulation of thromboxane A2 (TXA2) production following chronic IP receptor stimulation. ONO-1301 circumvents this desensitization through its intrinsic TXA2 synthase inhibitory activity, which prevents the increase in plasma and urinary TXA2 metabolites that occurs with beraprost monotherapy [1]. Notably, co-administration of beraprost with the TXA2 synthase inhibitor ozagrel partially restores beraprost's antiplatelet activity, confirming that TXA2 production is the causative factor in IP agonist desensitization [1].
| Evidence Dimension | Retention of antiplatelet aggregation inhibition after repeated (10-day) administration |
|---|---|
| Target Compound Data | Inhibitory effect on collagen-induced platelet aggregation maintained; plasma/urinary TXA2 metabolite levels not significantly increased |
| Comparator Or Baseline | Beraprost: complete loss of inhibitory effect; significant increase in plasma and urinary TXA2 metabolite levels |
| Quantified Difference | Qualitative retention vs. complete loss of antiplatelet efficacy; beraprost efficacy restored when co-administered with TXA2 synthase inhibitor ozagrel |
| Conditions | Wild-type mice; collagen-induced platelet aggregation assay; 10-day repeated subcutaneous administration |
Why This Matters
For applications requiring chronic dosing (e.g., pulmonary hypertension, chronic fibrosis), ONO-1301 avoids the tachyphylaxis that limits the long-term utility of standard prostacyclin analogs.
- [1] Kashiwagi H, Yuhki K, Imamichi Y, Kojima F, Kumei S, Tasaki Y, Narumiya S, Ushikubi F. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice. J Pharmacol Exp Ther. 2015;353(2):269-278. View Source
